

Unveiling Bensuldazic Acid: A Technical History and Scientific Profile

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Compound of Interest

Compound Name: *Bensuldazic Acid*

Cat. No.: *B073488*

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Abstract

Bensuldazic acid, a synthetic heterocyclic compound, has been a subject of scientific inquiry primarily for its potential as an antifungal agent. This technical guide provides a comprehensive overview of the history, discovery, and core scientific attributes of **Bensuldazic acid**. It details the chemical synthesis, physicochemical properties, and the available data on its biological activity. While its clinical development has been limited, this document consolidates the existing knowledge to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Emergence of a Thiadiazine Derivative

Bensuldazic acid, chemically known as 2-[5-(benzyl)-6-thioxo-1,3,5-thiadiazinan-3-yl]acetic acid, belongs to the class of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTT). The exploration of THTT derivatives as bioactive molecules gained traction in the late 20th century, with a focus on their potential antimicrobial properties. While a precise "discovery" paper for **Bensuldazic acid** remains elusive in publicly available literature, its origins can be traced to research focused on synthesizing novel compounds with therapeutic potential.

A significant contribution to the understanding of this class of compounds came from a 1991 paper by M. Ertan and colleagues, which detailed the synthesis and antifungal activities of a series of 3-benzyl-5-[alpha-(substituted)carboxymethyl]-tetrahydro-2H-1,3,5-thiadiazine-2-thiones.[1] This work laid the groundwork for subsequent investigations into the structure-activity relationships of these molecules. Later, in 1996, a study by T. Aboul-Fadl and A. El-Shorbagi highlighted the potential of THTT derivatives as prodrugs, further expanding the interest in this chemical scaffold.

Physicochemical Properties

Bensuldazic acid is a white crystalline solid with the molecular formula $C_{12}H_{14}N_2O_2S_2$ and a molecular weight of approximately 282.38 g/mol . Key physicochemical data are summarized in the table below.

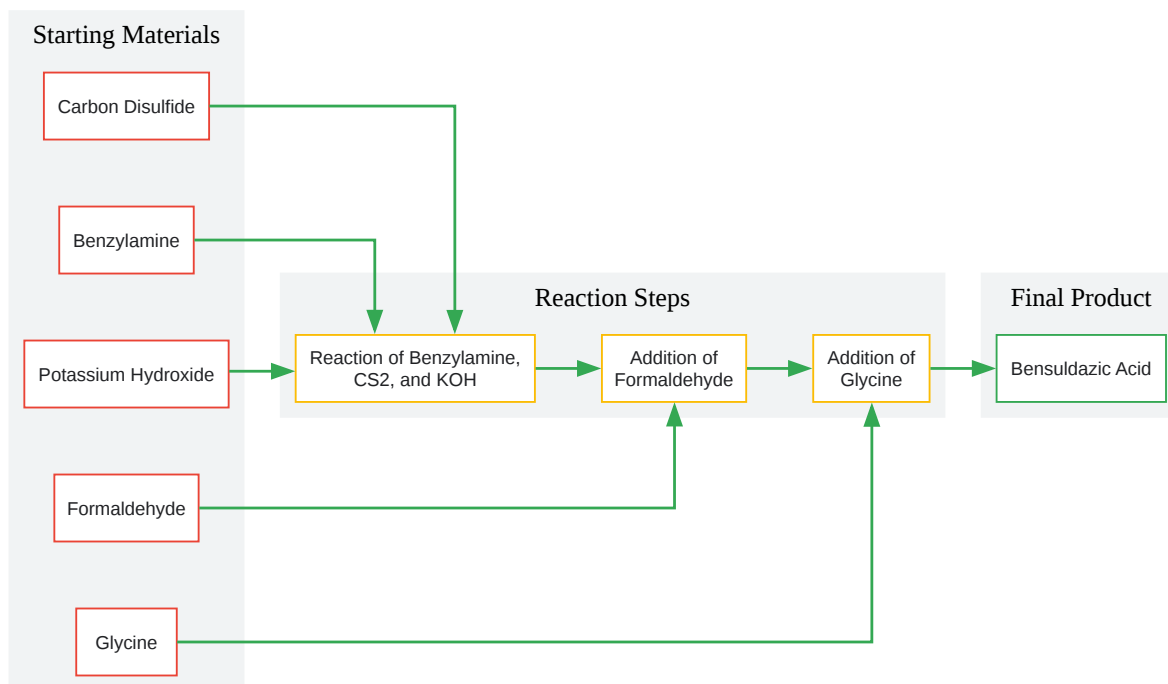
Property	Value	Reference
Molecular Formula	$C_{12}H_{14}N_2O_2S_2$	DrugBank
Molecular Weight	282.38 g/mol	DrugBank
CAS Number	1219-77-8	DrugBank
Melting Point	152 °C	ChemicalBook
Physical State	Crystalline Solid	N/A

Synthesis and Experimental Protocols

The synthesis of **Bensuldazic acid** and related THTT derivatives generally follows a multi-step reaction. The protocol described by Ertan et al. (1991) provides a representative experimental workflow.

General Synthesis of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones

The synthesis involves the reaction of a primary amine (in this case, benzylamine) with carbon disulfide in the presence of a base, followed by the addition of formaldehyde and an amino acid (glycine, to form the acetic acid moiety).



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Caption: General synthesis workflow for **Bensuldazic Acid**.

Detailed Experimental Protocol (Adapted from Ertan et al., 1991)

- **Dithiocarbamate Formation:** To a solution of benzylamine in ethanol, an aqueous solution of potassium hydroxide is added, followed by the dropwise addition of carbon disulfide while cooling in an ice bath. The mixture is stirred for a specified period to form the potassium dithiocarbamate salt.
- **Mannich-type Reaction:** An aqueous solution of formaldehyde is then added to the reaction mixture, followed by the addition of an aqueous solution of glycine.

- **Cyclization and Acidification:** The reaction mixture is stirred at room temperature to allow for the cyclization to form the tetrahydro-2H-1,3,5-thiadiazine-2-thione ring.
- **Isolation and Purification:** The final product, **Bensuldazic acid**, is precipitated by acidification of the reaction mixture with a suitable acid (e.g., hydrochloric acid). The precipitate is then filtered, washed, and recrystallized from an appropriate solvent to yield the purified compound.

Biological Activity and Mechanism of Action

Bensuldazic acid has been primarily investigated for its antifungal activity. The tetrahydro-2H-1,3,5-thiadiazine-2-thione core is believed to be the pharmacophore responsible for its biological effects.

Antifungal Spectrum

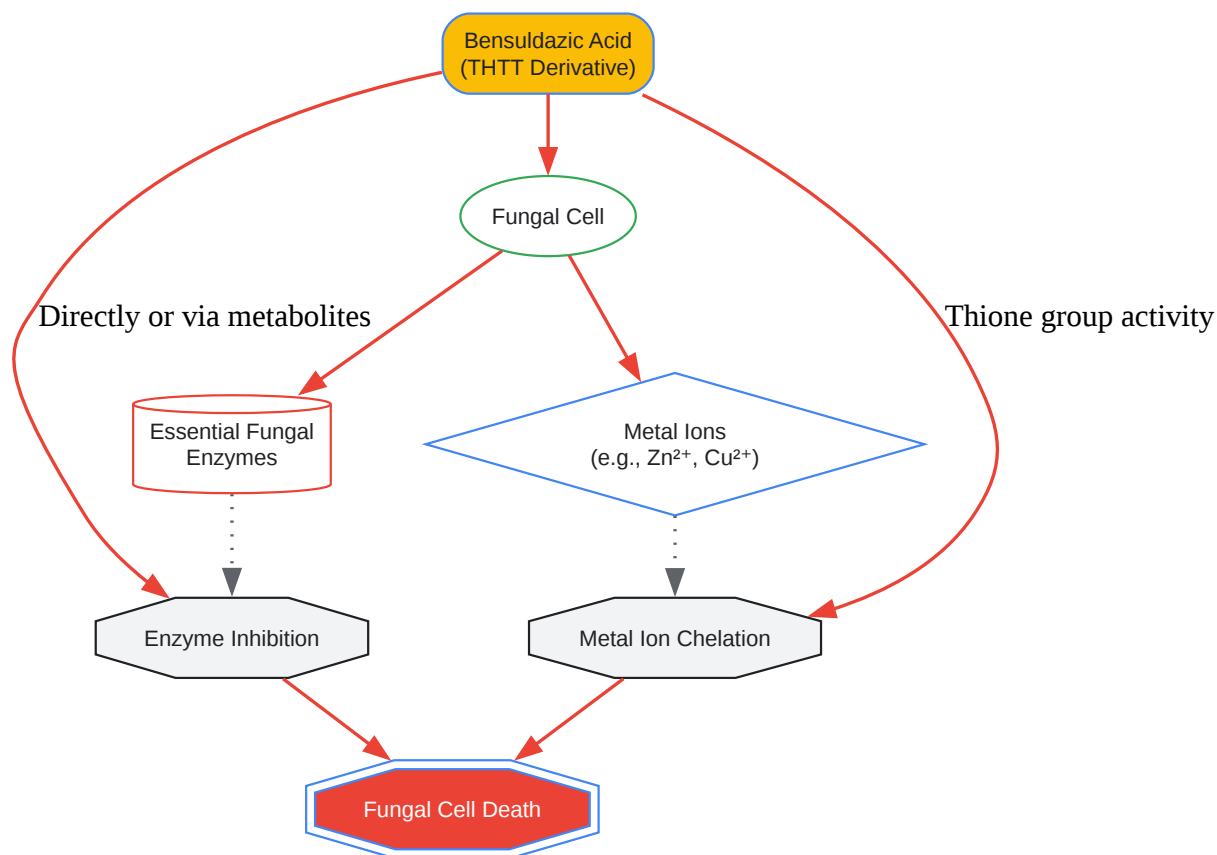
Studies on related THTT compounds have demonstrated activity against various fungal species, particularly pathogenic yeasts of the *Candida* genus.

Fungal Species	MIC (µg/mL)	MFC (µg/mL)	Reference
<i>Candida albicans</i>	3.12 - 12.5	3.12 - 12.5	[1]
<i>Candida parapsilosis</i>	3.12 - 12.5	3.12 - 12.5	[1]
<i>Candida pseudotropicalis</i>	3.12 - 12.5	3.12 - 12.5	[1]
<i>Candida stellatoidea</i>	3.12 - 12.5	3.12 - 12.5	[1]

Note: Data is for a series of related compounds and not specifically for **Bensuldazic acid**.

Proposed Mechanism of Action

The precise molecular mechanism of antifungal action for THTT derivatives has not been fully elucidated. However, it is hypothesized that these compounds may act as chelating agents or interfere with essential enzymatic processes within the fungal cell. The thione group (C=S) is a key structural feature that may contribute to its biological activity.



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Caption: Hypothesized mechanisms of antifungal action for THTT derivatives.

Conclusion and Future Perspectives

Bensuldazic acid represents an interesting scaffold within the broader class of THTT derivatives with demonstrated in vitro antifungal activity. While its journey from initial synthesis to a potential therapeutic agent has not been fully realized, the foundational research provides a basis for further investigation. Future studies could focus on elucidating the precise mechanism of action, exploring its potential against a wider range of fungal pathogens, and optimizing its structure to enhance efficacy and reduce potential toxicity. The prodrug concept also warrants further exploration for targeted delivery and improved pharmacokinetic profiles.

This technical guide serves as a consolidated resource to inform and inspire such future research endeavors.

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References

- 1. Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling Bensuldazic Acid: A Technical History and Scientific Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073488#the-history-and-discovery-of-bensuldazic-acid]

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